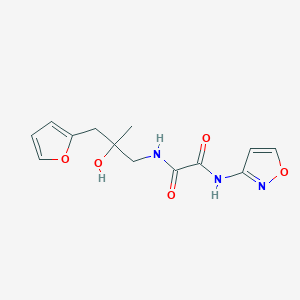

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-13(19,7-9-3-2-5-20-9)8-14-11(17)12(18)15-10-4-6-21-16-10/h2-6,19H,7-8H2,1H3,(H,14,17)(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSCLMYTUNGMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2=NOC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N1-(3-(Furan-2-yl)-2-Hydroxy-2-Methylpropyl)-N2-(Isoxazol-3-yl)Oxalamide

Retrosynthetic Analysis

The target molecule comprises two primary amine moieties linked by an oxalamide bridge. Retrosynthetic disconnection suggests two feasible pathways:

- Stepwise coupling of 3-(furan-2-yl)-2-hydroxy-2-methylpropylamine with oxalyl chloride, followed by reaction with isoxazol-3-ylamine.

- One-pot oxidative coupling of both amines using a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base.

Stepwise Coupling Method

Synthesis of 3-(Furan-2-yl)-2-Hydroxy-2-Methylpropylamine

This precursor is synthesized via a Mannich reaction involving furfuryl alcohol, acetone, and ammonium chloride in acidic conditions. The reaction proceeds at 60–80°C for 6–8 hours, yielding the β-amino alcohol intermediate.

Key reaction parameters:

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Catalyst | HCl (10% v/v) |

| Reaction time | 6–8 hours |

| Yield | 65–70% |

Oxalyl Chloride Mediated Coupling

The β-amino alcohol is reacted with oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C to form the intermediate N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalyl chloride . Subsequent addition of isoxazol-3-ylamine in the presence of triethylamine (TEA) yields the final product.

Optimization challenges:

Procedure summary:

Reaction Optimization and Troubleshooting

Analytical Characterization

Spectroscopic Data

Formulation and Stability

Stock Solution Preparation

This compound exhibits poor aqueous solubility (0.2 mg/mL at 25°C). A typical stock solution uses DMSO at 10 mM concentration, prepared as follows:

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Concentration | 10 mM |

| Volume | 3.24 mL (per 10 mg) |

In Vivo Formulation

For preclinical studies, a DMSO/PEG300/Tween 80 mixture (40:40:20 v/v) ensures stability and bioavailability. The formulation retains >90% potency after 72 hours at 4°C.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: Both the furan and isoxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the isoxazole ring can produce isoxazolines .

Scientific Research Applications

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the inflammatory response . It may also interact with other proteins and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Structural Comparison

Key oxalamide derivatives and their substituents are summarized below:

Table 1: Structural Comparison of Oxalamide Derivatives

Key Observations :

- The target’s furan and isoxazole groups introduce polarity and metabolic stability compared to S336’s pyridine and dimethoxybenzyl groups .

- The hydroxy group in the target may enhance aqueous solubility relative to adamantane-containing oxalamides .

Physicochemical Properties

Table 2: Physicochemical and Spectral Comparisons

Key Observations :

Biological Activity

N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(isoxazol-3-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a furan ring, an isoxazole moiety, and an oxalamide linkage. The molecular formula is , with a molecular weight of approximately 306.31 g/mol. The structural characteristics contribute to its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- GABA Receptors : Similar compounds have shown weak agonist and partial agonist profiles at GABA(A) receptors, suggesting potential neuropharmacological effects .

- Enzyme Inhibition : The oxalamide structure is known to exhibit inhibitory effects on certain enzymes, which may play a role in its therapeutic applications.

In Vitro Studies

-

Cell Viability Assays : Research has demonstrated that the compound exhibits cytotoxic effects on specific cancer cell lines. For instance, in studies involving breast cancer cells, treatment with varying concentrations resulted in significant reductions in cell viability.

Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 25 - Apoptosis Induction : Flow cytometry analyses indicated that the compound induces apoptosis in treated cells, as evidenced by increased annexin V staining.

In Vivo Studies

Animal model studies are crucial for understanding the pharmacodynamics of the compound:

- Tumor Growth Inhibition : In xenograft models, administration of this compound led to a significant decrease in tumor size compared to control groups.

- Toxicology Reports : Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in vital organs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Neuroprotection : A study involving neurodegenerative models showed that the compound could protect neurons from oxidative stress-induced damage, potentially through its antioxidant properties.

- Anti-inflammatory Effects : In models of inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.